

The Dawn of Neurotransmission: A Technical History of Acetylcholine Chloride

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An In-depth Guide on the Discovery, Elucidation, and Significance of the First Neurotransmitter

Introduction

The identification of **acetylcholine chloride** marked a pivotal moment in our understanding of physiology and pharmacology, laying the foundation for modern neuroscience. This technical guide provides a comprehensive overview of the discovery and history of acetylcholine, detailing the key experiments, methodologies, and conceptual leaps that established it as the first identified neurotransmitter. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental protocols, presents quantitative data from seminal studies, and illustrates the elucidated signaling pathways.

Early Synthesis and Initial Physiological Observations

The story of acetylcholine begins not in biology, but in the realm of organic chemistry.

First Synthesis by Adolf von Baeyer (1867)

In 1867, the German chemist Adolf von Baeyer first synthesized acetylcholine, which he referred to as "acetylneurin".^{[1][2]} While the detailed protocol from his original publication is not readily available, the synthesis was a landmark in organic chemistry.

Conceptual Synthesis Reaction:

The synthesis of **acetylcholine chloride** is conceptually a two-step process involving the reaction of chloroethanol with trimethylamine to form choline, which is then acetylated.^[2] A general modern laboratory synthesis can be described as follows:

Experimental Protocol: General Laboratory Synthesis of **Acetylcholine Chloride**

- **Reaction of Chloroethanol with Trimethylamine:** Chloroethanol is reacted with an aqueous solution of trimethylamine. This reaction forms choline chloride.
- **Acylation with Acetic Anhydride:** The resulting choline chloride is then acylated using acetic anhydride. This step introduces the acetyl group to the choline molecule, forming **acetylcholine chloride**.
- **Purification:** The final product is then purified, typically through recrystallization, to yield **acetylcholine chloride** as a white crystalline solid.

Early Pharmacological Investigations: Hunt and Taveau (1906)

The first indication of acetylcholine's potent physiological effects came from the work of Reid Hunt and René de M. Taveau in 1906.^[3] They discovered that acetylcholine possessed a powerful hypotensive (blood pressure-lowering) effect, far exceeding that of choline.^{[3][4]}

Experimental Protocol: Assessment of Vasoactive Properties

While the precise, step-by-step protocol from their 1906 paper is not detailed in the available search results, a general methodology for such an experiment in that era would have involved the following:

- **Animal Preparation:** An anesthetized animal, typically a cat or dog, would be used. A cannula would be inserted into a major artery (e.g., the carotid artery) and connected to a kymograph via a mercury manometer to record blood pressure.
- **Drug Administration:** A solution of **acetylcholine chloride** of a known concentration would be prepared. This solution would be injected intravenously into the animal, often through a cannulated femoral or jugular vein.

- **Data Recording:** The kymograph would record the changes in blood pressure on smoked paper. The magnitude and duration of the blood pressure drop following the injection of acetylcholine would be measured.
- **Control and Comparison:** The effects of acetylcholine would be compared to the effects of other substances, such as choline, to determine its relative potency.

Quantitative Data:

While specific numerical data from Hunt and Taveau's original 1906 publication is not readily available in the search results, their findings highlighted the extraordinary potency of acetylcholine in reducing blood pressure, even in minute doses.[3]

Isolation from a Natural Source and Confirmation of its Role

The presence of acetylcholine in biological systems remained unconfirmed until the work of Arthur J. Ewins and later, the groundbreaking experiments of Otto Loewi and Sir Henry Dale.

Isolation from Ergot by Arthur J. Ewins (1914)

In 1914, Arthur J. Ewins, working in Henry Dale's laboratory, became the first to isolate acetylcholine from a natural source, the fungus ergot (*Claviceps purpurea*).[3][5][6] This discovery was significant as it demonstrated that acetylcholine was not merely a synthetic curiosity but a naturally occurring compound.

Experimental Protocol: Isolation of Acetylcholine from Ergot

The detailed protocol from Ewins' 1914 paper in the *Biochemical Journal* is not fully available in the search results. However, a general outline of the extraction process can be inferred:

- **Extraction:** An extract of ergot was prepared, likely using an alcoholic solution to dissolve the active principles.
- **Purification:** The initial extract would have undergone a series of purification steps to remove other ergot alkaloids and inactive substances. This may have involved precipitation and solvent extraction techniques.

- **Crystallization:** The purified substance was then crystallized, likely as a salt (e.g., the chloride salt), to allow for its chemical identification.
- **Chemical and Physiological Confirmation:** The identity of the isolated substance as acetylcholine was confirmed by comparing its chemical properties and physiological effects (such as its potent vasodepressor action) to those of synthetic acetylcholine.

The "Vagusstoff" Experiment: Otto Loewi (1921)

The definitive proof that a chemical substance was responsible for transmitting nerve impulses came from a now-famous experiment conducted by the German pharmacologist Otto Loewi in 1921.^{[1][2][5][7][8][9]} For this work, he, along with Sir Henry Dale, was awarded the Nobel Prize in Physiology or Medicine in 1936.^{[5][7]}

Experimental Protocol: Loewi's Frog Heart Experiment

- **Preparation of Frog Hearts:** Two frog hearts were isolated. One heart (the donor heart) was left with its vagus nerve intact, while the vagus nerve of the second heart (the recipient heart) was removed.^{[1][9]}
- **Perfusion:** Both hearts were cannulated and perfused with Ringer's solution, a saline solution that maintains the viability of isolated organs.^[8] The perfusate from the donor heart was collected.
- **Vagus Nerve Stimulation:** The vagus nerve of the donor heart was electrically stimulated. This stimulation caused the heart rate of the donor heart to slow down.^{[1][8][9]}
- **Transfer of Perfusate:** The Ringer's solution that had been perfusing the donor heart during vagal stimulation was collected and transferred to the recipient heart.^{[1][8][9]}
- **Observation:** Upon application of the perfusate from the donor heart, the heart rate of the recipient heart also slowed down.^{[1][8][9]}

This elegantly simple experiment demonstrated that the vagus nerve released a chemical substance, which Loewi termed "Vagusstoff" (Vagus substance), that was responsible for mediating the inhibitory effect on the heart.^{[2][8]} This "Vagusstoff" was later identified as acetylcholine.^[7]

Experimental Workflow: Loewi's Frog Heart Experiment



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Workflow of Otto Loewi's experiment demonstrating chemical neurotransmission.

Confirmation and Bioassay: Sir Henry Dale and Wilhelm Feldberg

Sir Henry Dale and his colleagues, notably Wilhelm Feldberg, provided further crucial evidence for the role of acetylcholine as a neurotransmitter and developed a sensitive bioassay for its detection and quantification.[4]

Experimental Protocol: The Eserinised Leech Muscle Bioassay

This bioassay took advantage of the fact that the dorsal muscle of the leech (*Hirudo medicinalis*) is extremely sensitive to acetylcholine. The sensitivity was further enhanced by the use of eserine (physostigmine), an inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine.

- **Preparation of the Leech Muscle:** A strip of the dorsal muscle of a medicinal leech was dissected and suspended in an organ bath containing a suitable saline solution.
- **Eserine Treatment:** Eserine was added to the organ bath to inhibit any acetylcholinesterase activity, thus preventing the breakdown of acetylcholine and increasing the sensitivity of the muscle.
- **Sample Application:** A sample containing an unknown amount of acetylcholine (e.g., perfusate from a stimulated nerve preparation) was added to the organ bath.

- **Measurement of Contraction:** The contraction of the leech muscle in response to the acetylcholine in the sample was recorded using a kymograph.
- **Calibration:** The response of the muscle to the unknown sample was compared to the responses produced by known concentrations of acetylcholine to quantify the amount present in the sample.

This bioassay was instrumental in demonstrating the release of acetylcholine from a variety of nerve endings, including those at the neuromuscular junction.

Quantitative Data from Early Bioassays:

While precise, comprehensive tables of concentration-response data from the original 1930s publications are not readily available in the search results, the work of Dale, Feldberg, and their contemporaries established the ability to quantify the release of minute amounts of acetylcholine, often in the picomole range, from stimulated tissues. For example, the amount of acetylcholine released per impulse at a single neuromuscular junction was estimated to be in the order of 10^{-17} to 10^{-18} moles.

Experiment	Key Finding	Observed Effect	Significance
Hunt & Taveau (1906)	Potent vasodepressor effect of acetylcholine.	Significant decrease in arterial blood pressure in anesthetized animals.	First demonstration of the powerful physiological activity of acetylcholine.
Loewi (1921)	Chemical transmission of nerve impulses.	Slowing of a recipient frog heart upon application of perfusate from a vagally-stimulated donor heart.	First direct evidence for chemical neurotransmission ("Vagusstoff").
Dale & Feldberg (1930s)	Quantification of acetylcholine release.	Contraction of eserinated leech muscle in response to acetylcholine in biological samples.	Development of a sensitive bioassay to measure acetylcholine release from nerve endings.

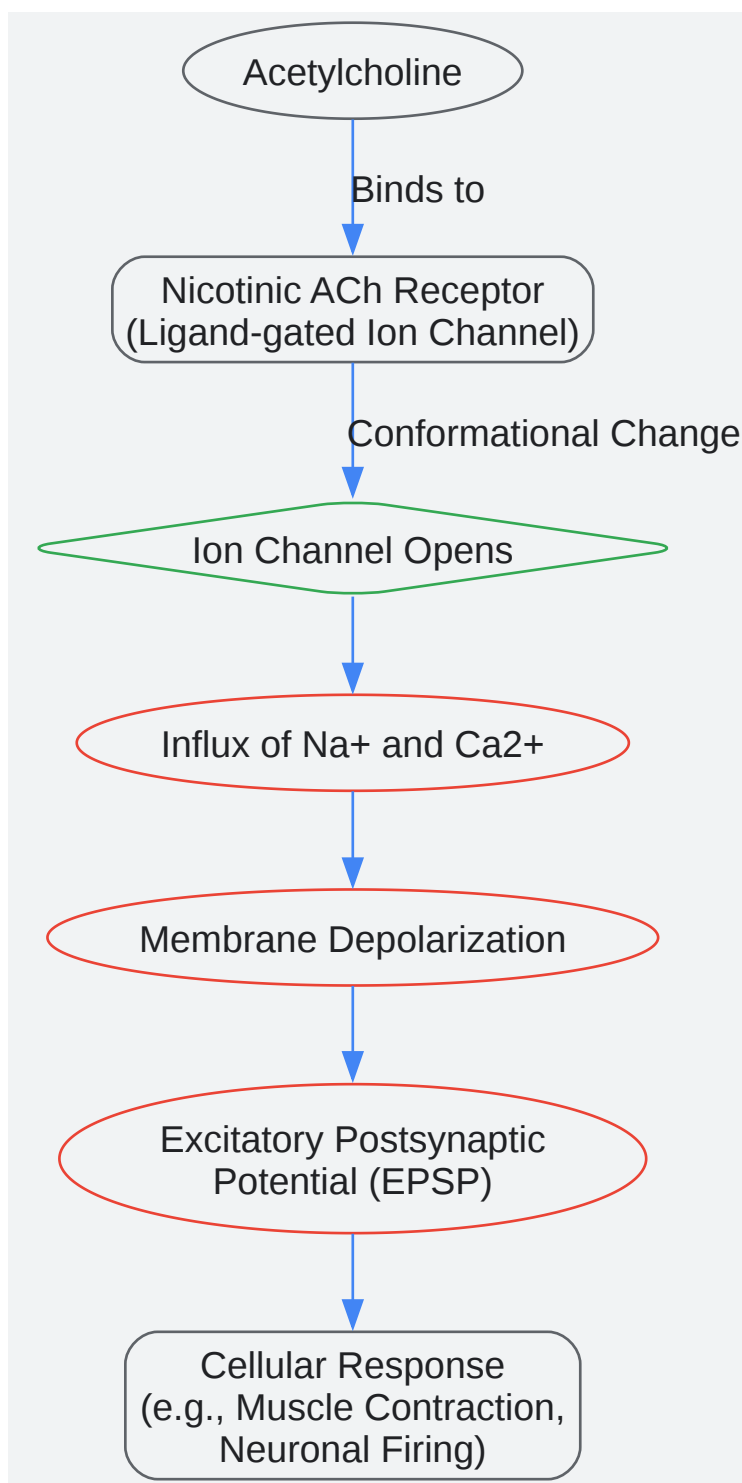
Acetylcholine Signaling Pathways

Acetylcholine exerts its diverse effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors. These receptors are fundamentally different in their structure and signaling mechanisms.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels. When acetylcholine binds to these receptors, it causes a conformational change that opens a channel, allowing the influx of cations (primarily Na^+ and Ca^{2+}), leading to depolarization of the cell membrane and an excitatory postsynaptic potential.

Nicotinic Acetylcholine Receptor Signaling Pathway



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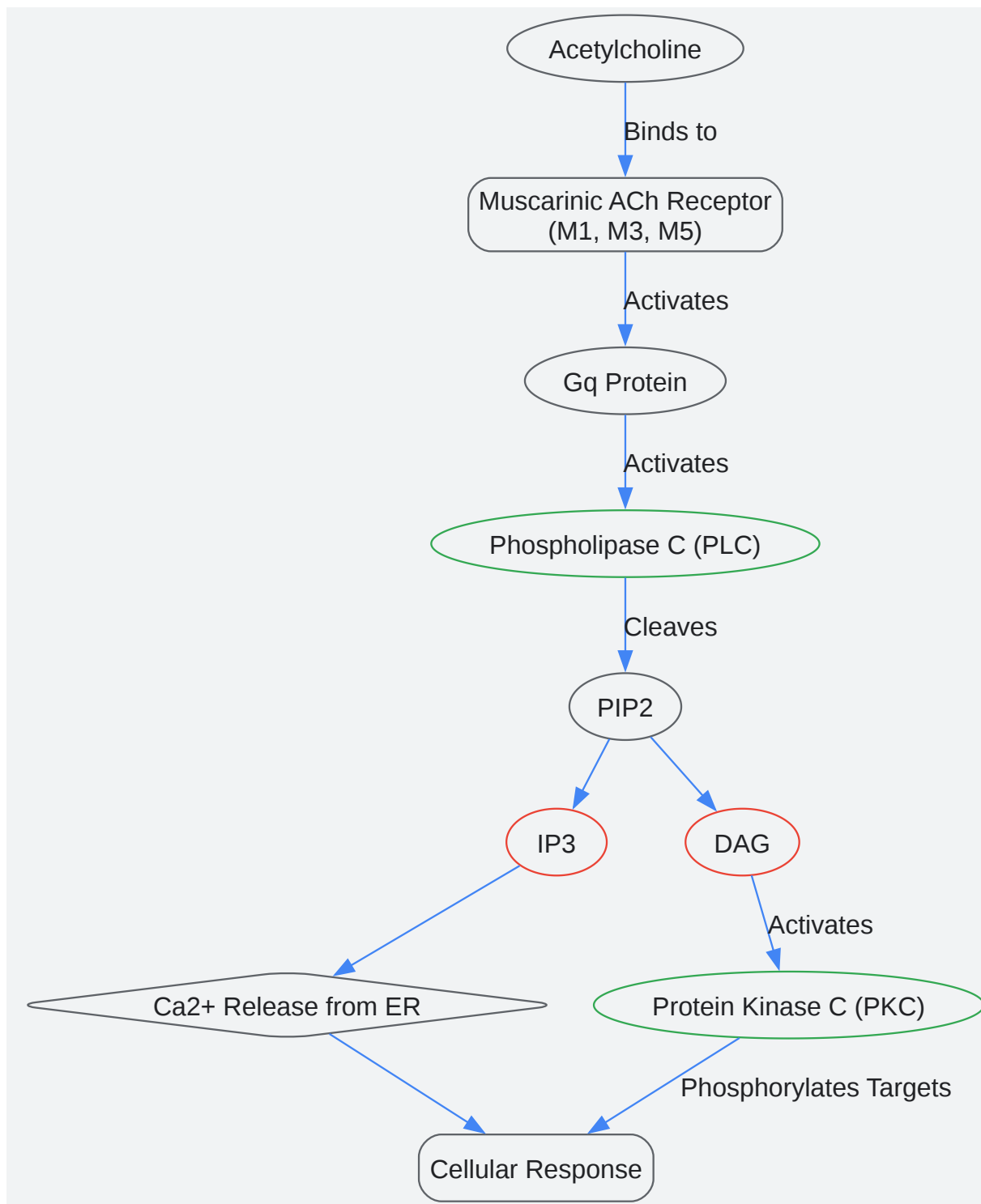
Simplified signaling pathway of nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors (GPCRs). The binding of acetylcholine to these receptors activates an associated G-protein, which in turn initiates an intracellular signaling cascade. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and have distinct downstream effects.

- **M1, M3, and M5 Receptors:** These receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
- **M2 and M4 Receptors:** These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled)



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Simplified Gq-coupled signaling pathway of muscarinic acetylcholine receptors.

Conclusion

The discovery and elucidation of the role of **acetylcholine chloride** represent a paradigm shift in the biological sciences. From its initial synthesis in a chemistry lab to its identification as the first chemical messenger of the nervous system, the journey of acetylcholine has paved the way for our modern understanding of neuropharmacology and the development of countless therapeutic agents that target the cholinergic system. The pioneering work of von Baeyer, Hunt, Taveau, Ewins, Loewi, and Dale, built upon by generations of scientists, continues to inspire and inform research in neuroscience and drug development today.

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